Superior Selectivity Margin Over Cardiac Nav1.5 Compared to Clinical-Stage PF-05089771
GNE-616 demonstrates >2500-fold selectivity over the cardiac sodium channel Nav1.5, with a Nav1.5 Kd >1000 nM compared to Nav1.7 Kd of 0.38 nM [1]. In contrast, PF-05089771 (a clinical-stage Nav1.7 inhibitor) has reported Nav1.7 IC50 of 11 nM [2] and, as a dual Nav1.7/Nav1.8 inhibitor, does not provide the same quantifiable >1000-fold selectivity margin over Nav1.5 that GNE-616 exhibits [3]. The substantially wider therapeutic window relative to cardiac sodium channel activity represents a quantifiable advantage for experiments where Nav1.5-mediated cardiac effects could confound interpretation.
| Evidence Dimension | Selectivity over cardiac sodium channel Nav1.5 |
|---|---|
| Target Compound Data | Nav1.7 Kd = 0.38 nM; Nav1.5 Kd >1000 nM; selectivity ratio >2500-fold |
| Comparator Or Baseline | PF-05089771: Nav1.7 IC50 = 11 nM; Nav1.5 selectivity not explicitly quantified; dual Nav1.7/Nav1.8 activity |
| Quantified Difference | GNE-616 exhibits quantifiable >2500-fold selectivity margin over Nav1.5; PF-05089771 lacks comparable >1000-fold documented margin |
| Conditions | Manual patch clamp electrophysiology (GNE-616); in vitro IC50 assay (PF-05089771) |
Why This Matters
A >2500-fold selectivity margin over cardiac Nav1.5 provides a defined safety window for in vivo pain studies where cardiac sodium channel inhibition could otherwise obscure Nav1.7-specific pharmacology.
- [1] GtoPdb. GNE-616: Ligand Activity Charts. IUPHAR/BPS Guide to Pharmacology. Nav1.7 Kd = 0.38 nM; Nav1.5 Kd >1000 nM. View Source
- [2] GtoPdb. PF-05089771: Ligand Activity Charts. IUPHAR/BPS Guide to Pharmacology. Nav1.7 pIC50 7.5–8.0 (IC50 ~11–32 nM). View Source
- [3] Brief analysis of Nav1.7 inhibitors: Mechanism of action and new research trends. ScienceDirect. PF-05089771 high plasma protein binding rate (>99%). View Source
